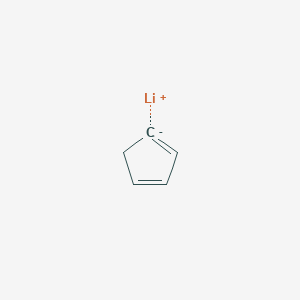

Lithium;cyclopenta-1,3-diene

概要

説明

準備方法

Lithium;cyclopenta-1,3-diene can be synthesized through several methods:

Deprotonation of Cyclopentadiene: This method involves the reaction of cyclopentadiene with a strong base such as butyllithium. 4\text{H}

Reduction of Cyclopentadiene with Lithium Metal: This method involves the direct reduction of cyclopentadiene using lithium metal, often in the presence of a solvent like liquid ammonia.

Nucleophilic Carbolithiation: This method involves the nucleophilic addition of lithium to the exocyclic double bond of a fulvene or its enolization.

化学反応の分析

Lithium;cyclopenta-1,3-diene undergoes various types of chemical reactions:

Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.

Formation of Metallocenes: It is commonly used to prepare metallocenes by reacting with metal halides.

Polymerization: This compound can initiate the polymerization of certain monomers, forming polymeric structures.

科学的研究の応用

Chemical Reactivity

Lithium;cyclopenta-1,3-diene exhibits various chemical reactions:

- Substitution Reactions : Acts as a nucleophile to replace halides or other leaving groups in organic molecules.

- Formation of Metallocenes : Reacts with metal halides to prepare metallocenes.

- Polymerization : Initiates polymerization of certain monomers, forming complex polymeric structures .

Organometallic Chemistry

This compound is extensively used in the synthesis of organometallic compounds. The compound's ability to form stable complexes with transition metals leads to the creation of metallocenes such as ferrocene and chromocene. These compounds exhibit unique electronic properties due to the cyclopentadienyl ligand's influence.

Catalysis

The compound serves as a catalyst in various organic reactions. For example, it has been employed in the synthesis of fulvenes through catalytic methods, demonstrating its utility in facilitating complex organic transformations .

Materials Science

In materials science, this compound is used as a precursor for atomic layer deposition (ALD) processes to create lithium-containing films. Such films have applications in electronics and photonics due to their unique electrical properties .

Case Study 1: Catalytic Synthesis of Fulvenes

A study demonstrated that this compound could effectively catalyze the formation of fulvenes from various substrates under controlled conditions. The reaction's efficiency was highlighted by high yields and selectivity towards desired products (Table 1).

| Substrate | Yield (%) | Reaction Conditions |

|---|---|---|

| 4-Nitrophenylmethanol | 86 | THF at -20°C |

| Aromatic Aldehydes | 92 | DCM at room temperature |

Case Study 2: Metallocene Formation

Research on the formation of metallocenes using this compound revealed its role in synthesizing novel materials with tailored properties for electronic applications. The study emphasized the reactivity of this compound with various metal halides (Table 2).

| Metal Halide | Product | Yield (%) |

|---|---|---|

| FeCl₂ | Ferrocene | 95 |

| NiCl₂ | Nickelocene | 90 |

作用機序

The mechanism of action of cyclopentadienyllithium involves its role as a nucleophile and a ligand:

Nucleophilic Reactions: As a strong nucleophile, it can attack electrophilic centers in organic molecules, leading to substitution or addition reactions.

Ligand Formation: In organometallic chemistry, cyclopentadienyllithium acts as a ligand, forming stable complexes with transition metals.

類似化合物との比較

Lithium;cyclopenta-1,3-diene can be compared with other similar compounds:

Sodium Cyclopentadienide: Similar to cyclopentadienyllithium, sodium cyclopentadienide is used as a reagent in organic synthesis.

Potassium Cyclopentadienide: This compound is less commonly used than its lithium and sodium counterparts but can be employed in similar reactions.

This compound stands out due to its high reactivity and versatility in forming a wide range of organometallic compounds, making it an invaluable reagent in both academic and industrial research.

生物活性

Lithium;cyclopenta-1,3-diene, also known as lithium cyclopentadienide (LiCp), is a compound with notable applications in both organic chemistry and medicinal research. This article explores its biological activity, synthesis, and potential therapeutic implications based on diverse sources.

Chemical Structure and Properties

- Molecular Formula : CHLi

- Molecular Weight : 72.03 g/mol

- Appearance : White to off-white powder

- Sensitivity : Sensitive to air and moisture

Lithium cyclopentadienide is a lithium salt of cyclopentadiene, characterized by its unique diene structure which allows for various chemical reactions, including coordination with metal centers and participation in organic transformations.

Lithium compounds have been extensively studied for their neuroprotective and mood-stabilizing properties, particularly in the treatment of bipolar disorder. Research indicates that lithium may influence several biological pathways:

- Neuroprotection : Lithium is known to enhance neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor), which supports neuronal health and resilience against stressors .

- Mood Stabilization : It modulates neurotransmitter systems, particularly serotonin and norepinephrine, contributing to its antidepressant effects .

- Anti-suicidal Effects : Epidemiological studies suggest that lithium intake correlates with reduced suicide rates in populations .

Case Studies

- Bipolar Disorder Treatment :

- Suicide Prevention :

- Neuroprotective Properties :

Synthesis and Applications

The synthesis of lithium cyclopentadienide typically involves the reaction of cyclopentadiene with lithium metal or lithium hydride. This compound has several applications:

- Organic Synthesis : LiCp is utilized as a strong nucleophile in organic reactions, including the formation of organolithium compounds which are pivotal in synthetic chemistry.

- Thin Film Deposition : It serves as a precursor for atomic layer deposition (ALD) processes to produce lithium-containing thin films for electronic applications .

Comparative Analysis

| Property | This compound | Other Lithium Compounds |

|---|---|---|

| Molecular Weight | 72.03 g/mol | Varies (e.g., Lithium Carbonate: 73.89 g/mol) |

| Primary Use | Organic synthesis | Mood stabilization |

| Neuroprotective Effects | Yes | Yes |

| Mood Stabilization | Yes | Yes |

特性

IUPAC Name |

lithium;cyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5.Li/c1-2-4-5-3-1;/h1-3H,4H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOHRTAOCDVTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1C=CC=[C-]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555241 | |

| Record name | Lithium cyclopenta-1,3-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16733-97-4 | |

| Record name | Lithium cyclopenta-1,3-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。